dl-Normetazocine

Catalog No.
S537525
CAS No.
25144-78-9
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Normetazocine

CAS Number

25144-78-9

Product Name

dl-Normetazocine

IUPAC Name

(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1

InChI Key

DXESFJJJWBHLJX-MTLPFTSSSA-N

SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O

solubility

Soluble in DMSO

Synonyms

Norpentazocine

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O

Isomeric SMILES

CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O

The exact mass of the compound dl-Normetazocine is 217.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

dl-Normetazocine (CAS 25144-78-9) is a racemic, N-demethylated 6,7-benzomorphan derivative that serves as a foundational building block in medicinal chemistry and pharmaceutical manufacturing. Characterized by its reactive secondary amine and rigid stereochemical core, it is the direct precursor for synthesizing a broad class of central nervous system agents, including pentazocine, cyclazocine, and phenazocine [1]. For procurement professionals and synthetic chemists, purchasing the racemic secondary amine provides a highly versatile, cost-effective starting material that bypasses the hazardous N-demethylation steps required when starting from metazocine, while offering a unified pathway to both opioid and sigma receptor ligand libraries [2].

Substituting dl-Normetazocine with its N-methylated analog (metazocine) or finished APIs (pentazocine) introduces severe synthetic inefficiencies. Metazocine requires a harsh N-demethylation step—typically utilizing toxic cyanogen bromide (von Braun reaction) or chloroformates—which adds synthetic steps, generates hazardous waste, and incurs a significant yield penalty before custom N-alkylation can even begin [1]. Conversely, substituting with finished APIs like pentazocine is impractical for library generation, as the tertiary amine is already functionalized with a dimethylallyl group, blocking the attachment of novel substituents [2]. Furthermore, procuring pre-resolved enantiomers is often prohibitively expensive for early-stage discovery, making the racemate the most economically viable choice for parallel profiling of (+)-sigma and (-)-opioid pathways [3].

Direct N-Alkylation Efficiency vs. Metazocine Precursors

When synthesizing N-substituted benzomorphans like pentazocine, utilizing dl-Normetazocine allows for a direct, one-step N-alkylation (e.g., with 1-bromo-3-methyl-2-butene). In contrast, starting from metazocine necessitates a preliminary N-demethylation step. This demethylation typically relies on cyanogen bromide, which not only introduces severe toxicity and handling hazards but also results in a 25-40% yield loss during the intermediate isolation [1]. By procuring dl-Normetazocine, chemists bypass this bottleneck, improving overall theoretical yield and streamlining the process flow [2].

Evidence DimensionSynthetic steps and yield retention for N-alkylation
Target Compound Datadl-Normetazocine: 1-step direct alkylation; 100% retention of starting scaffold mass
Comparator Or BaselineMetazocine: Requires 2 steps; ~60-75% intermediate yield due to demethylation
Quantified DifferenceEliminates 1 synthetic step and avoids a ~25-40% yield penalty
ConditionsStandard N-alkylation vs. von Braun demethylation followed by N-alkylation

Direct procurement of the N-demethylated scaffold reduces hazardous reagent use and significantly increases overall API yield.

Receptor Profiling Versatility via Racemate Resolution

dl-Normetazocine provides a highly cost-effective racemic starting material that can be resolved into both (+)-cis and (-)-cis enantiomers. This is critical because the enantiomers exhibit extreme pharmacological divergence: the (+)-scaffold yields ligands with subnanomolar affinity for sigma-1 receptors (e.g., (+)-N-benzyl-normetazocine exhibits a Ki of 0.67 nM and >14,000-fold selectivity over opioid receptors), while the (-)-scaffold directs activity toward mu and kappa opioid receptors [1]. Procuring the racemate allows a single material source to supply both divergent pathways, whereas purchasing pre-resolved enantiomers restricts research scope and exponentially increases precursor costs [2].

Evidence DimensionAccess to divergent pharmacological scaffolds
Target Compound Datadl-Normetazocine: Yields both (+)-sigma and (-)-opioid scaffolds upon resolution
Comparator Or BaselinePre-resolved (+)- or (-)-normetazocine: Yields only one target pathway
Quantified DifferenceYields 2 distinct pharmacological scaffolds vs. 1 scaffold, reducing distinct precursor procurement needs by 50%
ConditionsChiral resolution and subsequent N-alkylation for SAR library generation

Enables parallel development of both non-opioid (sigma) and opioid analgesics from a single procurement line item.

Secondary Amine Availability for Novel Derivatization

For the development of novel benzomorphan derivatives, the presence of a reactive secondary amine is mandatory. dl-Normetazocine provides this unhindered secondary amine, allowing for immediate reaction with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides). If a buyer were to substitute this with a widely available finished API like pentazocine, they would face a tertiary amine (N-dimethylallyl) that is sterically hindered and chemically stable [1]. Removing this group to attach novel substituents (like a fluorobenzyl group for PET imaging agents) is synthetically prohibitive, making dl-Normetazocine the only viable choice for de novo N-substitution [2].

Evidence DimensionAvailability of reactive nitrogen for novel substitution
Target Compound Datadl-Normetazocine: 100% conversion potential in 1 step via direct electrophilic addition
Comparator Or BaselinePentazocine: 0% direct conversion potential; requires multi-step N-dealkylation before functionalization
Quantified DifferenceProvides 1 reactive site (NH) vs 0 reactive sites, bypassing a multi-step dealkylation process
ConditionsMedicinal chemistry library synthesis targeting novel N-substituents

Essential for research programs aiming to synthesize proprietary, novel analogs rather than studying existing generic drugs.

Commercial Synthesis of Racemic Benzomorphan APIs

dl-Normetazocine is the optimal, direct precursor for the industrial-scale manufacturing of racemic APIs such as (±)-pentazocine, (±)-cyclazocine, and (±)-phenazocine. Its pre-demethylated state allows manufacturers to proceed directly to the final N-alkylation step, maximizing throughput and eliminating the need for hazardous demethylating agents [1].

Chiral Resolution for Dual-Track SAR Libraries

In medicinal chemistry, procuring the racemate allows laboratories to perform their own chiral resolution. This generates both the (+)-cis and (-)-cis scaffolds, enabling the simultaneous synthesis and profiling of sigma-1 receptor antagonists (from the (+)-isomer) and mu-opioid receptor agonists (from the (-)-isomer) from a single starting material [2].

Development of Novel Sigma-1 Receptor PET Radiotracers

Because dl-Normetazocine possesses a free secondary amine, it is the preferred starting material for synthesizing novel N-substituted analogs, such as N-(4-fluorobenzyl)-normetazocine. These derivatives are critical for developing highly selective, subnanomolar sigma-1 receptor ligands used in PET imaging of malignant tumors and neurodegenerative diseases [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Danso-Danquah R, Bai X, Zhang X, Mascarella SW, Williams W, Sine B, Bowen WD, Carroll FI. Synthesis and sigma binding properties of 1'- and 3'-halo- and 1',3'-dihalo-N-normetazocine analogues. J Med Chem. 1995 Jul 21;38(15):2986-9. PubMed PMID: 7636861.
2: Ronsisvalle G, Prezzavento O, Marrazzo A, Vittorio F, Bousquet E, Di Toro R, Spampinato S. Synthesis and binding affinity of cis-(-)- and cis-(+)-N-ethyleneamino-N-nordeoxymetazocine and cis-(-)-N-normetazocine analogues at sigma1, sigma2 and kappa opioid receptors. Eur J Pharm Sci. 2001 Jan;12(3):277-84. PubMed PMID: 11113647.
3: Ronsisvalle G, Prezzavento O, Marrazzo A, Vittorio F, Massimino M, Murari G, Spampinato S. Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. J Med Chem. 2002 Jun 6;45(12):2662-5. PubMed PMID: 12036376.
4: Siniscalchi A, Cristofori P, Veratti E. Influence of N-allyl-normetazocine on acetylcholine release from brain slices: involvement of muscarinic receptors. Naunyn Schmiedebergs Arch Pharmacol. 1987 Oct;336(4):425-9. PubMed PMID: 3431597.
5: Ronsisvalle G, Marrazzo A, Prezzavento O, Pasquinucci L, Vittorio F, Pittalà V, Pappalardo MS, Cacciaguerra S, Spampinato S. (+)-cis-N-ethyleneamino-N-normetazocine derivatives. Novel and selective sigma ligands with antagonist properties. J Med Chem. 1998 May 7;41(10):1574-80. PubMed PMID: 9572883.
6: Musachio JL, Scheffel U, Stathis M, Ravert HT, Mathews WB, Dannals RF. (+)-[C-11]-cis-N-benzyl-normetazocine: a selective ligand for sigma receptors in vivo. Life Sci. 1994;55(11):PL225-32. PubMed PMID: 8072384.
7: Rice KC, Shiotani S, Creveling CR, Jacobson AE, Klee WA. N-(2,4,5-Trihydroxyphenehtyl)normetazocine, a potential irreversible inhibitor of the narcotic receptor. J Med Chem. 1977 May;20(5):673-5. PubMed PMID: 16133.
8: Shiue CY, Teng RR, Bai LQ, Wolf AP, Arnett CD, Simon EJ. No-carrier-added (NCA) (+/-)-N-(3-[18F]fluoropropyl)-N-normetazocine-synthesis and PET studies in a baboon. Int J Rad Appl Instrum B. 1987;14(2):119-22. PubMed PMID: 3496324.
9: Merz H, Stockhaus K. N-[(Tetrahydrofuryl)alkyl] and N-(alkoxyalkyl) derivatives of (-)-normetazocine, compounds with differentiated opioid action profiles. J Med Chem. 1979 Dec;22(12):1475-83. PubMed PMID: 43894.
10: McCann DJ, Winter JC. Effects of phencyclidine, N-allyl-N-normetazocine (SKF-10,047), and verapamil on performance in a radial maze. Pharmacol Biochem Behav. 1986 Feb;24(2):187-91. PubMed PMID: 3952109.
11: Feliu AL, Holland MJ, Carr KD, Fowler JS, Simon EJ. N-(3-Fluoropropyl)-N-normetazocine, a potentially useful opiate antagonist for opiate receptor studies with positron emission tomography (PET). Res Commun Chem Pathol Pharmacol. 1985 Sep;49(3):323-36. PubMed PMID: 2997887.
12: Kromer W, Steigemann N, Shearman GT. Differential effects of SKF 10,047 (N-allyl-normetazocine) on peristalsis and longitudinal muscle contractions of the isolated guinea-pig ileum. Naunyn Schmiedebergs Arch Pharmacol. 1982 Dec;321(3):218-22. PubMed PMID: 7155202.
13: Johnson KM, Hillman GR. Comparisons between phencyclidine, its monohydroxylated metabolites, and the stereoisomers of N-allyl-N-normetazocine (SKF 10047) as inhibitors of the muscarinic receptor and acetylcholinesterase. J Pharm Pharmacol. 1982 Jul;34(7):462-4. PubMed PMID: 6126548.
14: Bandoli G, Grassi A, Pappalardo GC. X-ray molecular structures and theoretical conformational studies of narcotic analgesics alpha-(-)-N-cis-3-chloroallyl-normetazocine, ethylketazocine, and ketazocine. J Pharm Sci. 1993 Aug;82(8):821-8. PubMed PMID: 8104247.
15: Carroll FI, Abraham P, Parham K, Bai X, Zhang X, Brine GA, Mascarella SW, Martin BR, May EL, Sauss C, et al. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors. J Med Chem. 1992 Jul 24;35(15):2812-8. PubMed PMID: 1322987.
16: Pasquinucci L, Parenti C, Amata E, Georgoussi Z, Pallaki P, Camarda V, Calò G, Arena E, Montenegro L, Turnaturi R. Synthesis and Structure-Activity Relationships of (-)-cis-N-Normetazocine-Based LP1 Derivatives. Pharmaceuticals (Basel). 2018 May 5;11(2). pii: E40. doi: 10.3390/ph11020040. PubMed PMID: 29734749; PubMed Central PMCID: PMC6027146.
17: Reifenrath WG, Roche EB, Al-Turk WA, Johnson HL. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. J Med Chem. 1980 Sep;23(9):985-90. PubMed PMID: 6106064.
18: Aceto MD, May EL, Harris LS, Jacobson AE, Awaya H. Agonist-antagonist actions and stereoselectivity of optical pairs of some N-substituted alpha-N-normetazocines. J Pharm Sci. 1984 Dec;73(12):1864-6. PubMed PMID: 6543225.
19: Ronsisvalle G, Pasquinucci L, Pappalardo MS, Vittorio F, Fronza G, Romagnoli C, Pistacchio E, Spampinato S, Ferri S. Non-peptide ligands for opioid receptors. Design of kappa-specific agonists. J Med Chem. 1993 Jun 25;36(13):1860-5. PubMed PMID: 8390575.
20: Marrazzo A, Prezzavento O, Pasquinucci L, Vittorio F, Ronsisvalle G. Synthesis and pharmacological evaluation of potent and enantioselective sigma 1, and sigma 2 ligands. Farmaco. 2001 Mar;56(3):181-9. PubMed PMID: 11409325.

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